Cas no 2138280-92-7 ({[5-Chloro-2-(1-ethoxyethenyl)phenyl]methyl}(propyl)amine)
![{[5-Chloro-2-(1-ethoxyethenyl)phenyl]methyl}(propyl)amine structure](https://ja.kuujia.com/scimg/cas/2138280-92-7x500.png)
{[5-Chloro-2-(1-ethoxyethenyl)phenyl]methyl}(propyl)amine 化学的及び物理的性質
名前と識別子
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- EN300-803339
- {[5-chloro-2-(1-ethoxyethenyl)phenyl]methyl}(propyl)amine
- 2138280-92-7
- {[5-Chloro-2-(1-ethoxyethenyl)phenyl]methyl}(propyl)amine
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- インチ: 1S/C14H20ClNO/c1-4-8-16-10-12-9-13(15)6-7-14(12)11(3)17-5-2/h6-7,9,16H,3-5,8,10H2,1-2H3
- InChIKey: XEXIMCFHIKMMQA-UHFFFAOYSA-N
- SMILES: ClC1C=CC(C(=C)OCC)=C(C=1)CNCCC
計算された属性
- 精确分子量: 253.1233420g/mol
- 同位素质量: 253.1233420g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 17
- 回転可能化学結合数: 7
- 複雑さ: 232
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.7
- トポロジー分子極性表面積: 21.3Ų
{[5-Chloro-2-(1-ethoxyethenyl)phenyl]methyl}(propyl)amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-803339-5.0g |
{[5-chloro-2-(1-ethoxyethenyl)phenyl]methyl}(propyl)amine |
2138280-92-7 | 95% | 5.0g |
$3065.0 | 2024-05-21 | |
Enamine | EN300-803339-10.0g |
{[5-chloro-2-(1-ethoxyethenyl)phenyl]methyl}(propyl)amine |
2138280-92-7 | 95% | 10.0g |
$4545.0 | 2024-05-21 | |
Enamine | EN300-803339-1.0g |
{[5-chloro-2-(1-ethoxyethenyl)phenyl]methyl}(propyl)amine |
2138280-92-7 | 95% | 1.0g |
$1057.0 | 2024-05-21 | |
Enamine | EN300-803339-0.1g |
{[5-chloro-2-(1-ethoxyethenyl)phenyl]methyl}(propyl)amine |
2138280-92-7 | 95% | 0.1g |
$930.0 | 2024-05-21 | |
Enamine | EN300-803339-0.05g |
{[5-chloro-2-(1-ethoxyethenyl)phenyl]methyl}(propyl)amine |
2138280-92-7 | 95% | 0.05g |
$888.0 | 2024-05-21 | |
Enamine | EN300-803339-0.25g |
{[5-chloro-2-(1-ethoxyethenyl)phenyl]methyl}(propyl)amine |
2138280-92-7 | 95% | 0.25g |
$972.0 | 2024-05-21 | |
Enamine | EN300-803339-2.5g |
{[5-chloro-2-(1-ethoxyethenyl)phenyl]methyl}(propyl)amine |
2138280-92-7 | 95% | 2.5g |
$2071.0 | 2024-05-21 | |
Enamine | EN300-803339-0.5g |
{[5-chloro-2-(1-ethoxyethenyl)phenyl]methyl}(propyl)amine |
2138280-92-7 | 95% | 0.5g |
$1014.0 | 2024-05-21 |
{[5-Chloro-2-(1-ethoxyethenyl)phenyl]methyl}(propyl)amine 関連文献
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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9. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
{[5-Chloro-2-(1-ethoxyethenyl)phenyl]methyl}(propyl)amineに関する追加情報
Professional Introduction to Compound with CAS No. 2138280-92-7 and Product Name {[5-Chloro-2-(1-ethoxyethenyl)phenyl]methyl}(propyl)amine
Compound with the CAS number 2138280-92-7 and the product name {[5-Chloro-2-(1-ethoxyethenyl)phenyl]methyl}(propyl)amine represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The molecular structure of this compound incorporates several key functional groups that contribute to its distinctive chemical behavior and reactivity, making it a subject of intense interest for researchers exploring novel therapeutic agents.
The core structure of this compound features a phenyl ring substituted with a chloro group at the 5-position and an ethoxyethenyl group at the 2-position. This arrangement creates a highly reactive site that can participate in various chemical transformations, including nucleophilic aromatic substitution and cross-coupling reactions. The presence of the ethoxyethenyl group introduces a degree of unsaturation, which can be exploited for further functionalization, enabling the synthesis of more complex derivatives with tailored biological activities.
In recent years, there has been growing interest in the development of small-molecule inhibitors targeting specific biological pathways associated with diseases such as cancer, inflammation, and neurodegenerative disorders. The compound {[5-Chloro-2-(1-ethoxyethenyl)phenyl]methyl}(propyl)amine has been identified as a promising candidate for such applications due to its ability to interact with biological targets in a manner that modulates disease-related pathways. Preliminary studies have suggested that this compound exhibits inhibitory activity against certain enzymes and receptors, making it a valuable scaffold for drug discovery efforts.
One of the most compelling aspects of this compound is its potential for further derivatization. The combination of the chloro-substituted phenyl ring and the ethoxyethenyl group provides multiple sites for chemical modification, allowing researchers to fine-tune its pharmacological properties. For instance, introducing additional functional groups such as hydroxyl or amine moieties could enhance its solubility and bioavailability, while modifications at the propylamine moiety might improve its binding affinity to biological targets.
The synthesis of this compound involves several key steps that highlight the expertise required in organic chemistry. The preparation typically begins with the functionalization of the phenyl ring, followed by the introduction of the ethoxyethenyl group. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions are often employed to achieve high yields and purity. These synthetic strategies not only demonstrate the versatility of modern organic chemistry but also underscore the importance of precise reaction conditions in ensuring optimal results.
Recent advancements in computational chemistry have further enhanced our understanding of the interactions between this compound and biological targets. Molecular modeling studies have been instrumental in predicting binding affinities and identifying key residues involved in drug-receptor interactions. These insights have guided experimental efforts, leading to more efficient design iterations and improved pharmacological profiles.
The potential therapeutic applications of this compound are vast. In oncology, for example, it has shown promise as an inhibitor of kinases involved in cancer cell proliferation. By disrupting these signaling pathways, the compound may help inhibit tumor growth and metastasis. Additionally, its anti-inflammatory properties have been explored in preclinical models, suggesting its utility in treating conditions such as rheumatoid arthritis and inflammatory bowel disease.
In conclusion, compound with CAS number 2138280-92-7 and product name {[5-Chloro-2-(1-ethoxyethenyl)phenyl]methyl}(propyl)amine represents a significant contribution to pharmaceutical chemistry. Its unique structural features and potential biological activities make it a valuable scaffold for drug discovery efforts aimed at addressing various diseases. As research continues to uncover new therapeutic applications, this compound is poised to play a crucial role in developing next-generation therapeutics.
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